1,4,5,8-四氯萘

描述

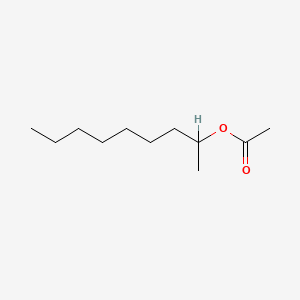

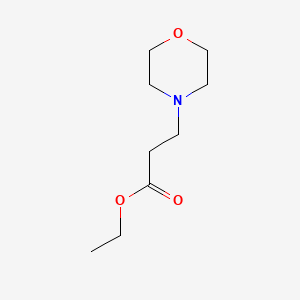

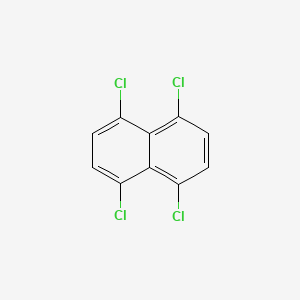

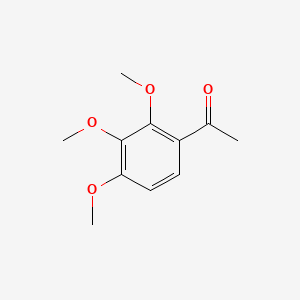

1,4,5,8-Tetrachloronaphthalene (TCN) is a synthetic compound composed of two fused five-membered rings and four chlorine atoms. It is a white crystalline solid with a melting point of around 100°C. TCN is used in various industries and is also found in the environment as a result of industrial activities. It is a persistent organic pollutant (POP) and has been identified as a potential health hazard.

科研应用

不同环境中的磷光敏感性

1,4,5,8-四氯萘表现出独特的磷光性能,在从玻璃溶液过渡到混合晶体时显示出改善的分辨率。这种磷光性随晶体宿主的变化而变化,这是由于发射三重态(Giachino & Georger, 1982)中的应变能量和π、π单重态特性的变化。

在电荷转移络合物和自由基阳离子盐中的应用

1,4,5,8-四卤代萘的给体特性已经改善,用于合成电荷转移络合物和自由基阳离子盐。这些化合物表现出高电导率,具有在电子材料中潜在应用(Otsubo et al., 1988)。

在Halowax配方中的分析

对Halowax配方中的四氯萘异构体进行了全面的二维气相色谱分析,为了解这些复杂混合物的组成提供了见解。这种分析对于理解环境污染物及其行为至关重要(Łukaszewicz等,2007)。

芳香分子的构象分析

1,4,5,8-四氯萘已被用于过度拥挤的芳香分子的构象分析。这项研究有助于理解复杂有机化合物的结构行为,这在有机化学和材料科学中是至关重要的(Kitaigorodsky & Dashevsky, 1968)。

电化学氧化研究

已使用旋转圆盘电极技术研究了1,5-和1,8-二氨基萘等四氯萘衍生物的电化学氧化。这项研究为电化学应用和电分析方法的发展提供了宝贵的数据(Jackowska et al., 1996)。

性质

IUPAC Name |

1,4,5,8-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITCKAVLJAKHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187886 | |

| Record name | 1,4,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,8-Tetrachloronaphthalene | |

CAS RN |

3432-57-3 | |

| Record name | Naphthalene, 1,4,5,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)